2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one is a complex heterocyclic compound that features a unique structure incorporating thiophene and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one typically involves the condensation of thiophene derivatives with thiazole intermediates. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide or elemental sulfur, and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, solvents like dimethyl sulfoxide or methanol, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Thiazole Derivatives: Compounds such as thiamine and ritonavir, which contain thiazole rings.
Uniqueness
2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one is unique due to its combined thiophene-thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
918108-14-2 |
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Molecular Formula |
C11H8N2OS3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(2-thiophen-2-yl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H8N2OS3/c14-10-3-5-17-13(10)6-8-7-16-11(12-8)9-2-1-4-15-9/h1-5,7H,6H2 |
InChI Key |
SSQNKZWFRVKJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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